

Spectroscopic Data of 12-Bromo-1-dodecanol: A Technical Guide

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Compound of Interest

Compound Name: 12-Bromo-1-dodecanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **12-Bromo-1-dodecanol**, a versatile bifunctional organic compound. Its unique structure, featuring a terminal hydroxyl group and a terminal bromine atom, makes it a valuable building block in organic synthesis, particularly in the development of novel surfactants, liquid crystals, and active pharmaceutical ingredients. This document presents its characteristic spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **12-Bromo-1-dodecanol**, providing a reference for its identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for 12-Bromo-1-dodecanol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH
~3.41	Triplet	2H	-CH ₂ -Br
~1.85	Quintet	2H	-CH ₂ -CH ₂ -Br
~1.57	Quintet	2H	-CH ₂ -CH ₂ -OH
~1.26-1.42	Multiplet	16H	-(CH ₂) ₈ -
~1.5 (variable)	Singlet	1H	-OH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 12-Bromo-1-dodecanol

Chemical Shift (δ) ppm	Assignment
~63.1	-CH ₂ -OH
~39.5	-CH ₂ -Br
~34.0	C11
~32.8	C2
~29.6 - 29.4 (multiple peaks)	C4-C9
~28.8	C10
~28.2	C3
~25.7	C1

Solvent: CDCl₃.

Table 3: FT-IR Spectroscopic Data for 12-Bromo-1-dodecanol

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3330	Strong, Broad	O-H Stretch	Alcohol
~2920	Strong	C-H Stretch	Alkane
~2850	Strong	C-H Stretch	Alkane
~1465	Medium	C-H Bend	Alkane
~1058	Strong	C-O Stretch	Primary Alcohol
~645	Medium	C-Br Stretch	Alkyl Halide

Table 4: Mass Spectrometry Data for 12-Bromo-1-dodecanol

m/z	Relative Intensity (%)	Proposed Fragment
264/266	Low	[M] ⁺ (Molecular Ion)
185	Moderate	[M - Br] ⁺
167	Moderate	[M - Br - H ₂ O] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI).[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **12-Bromo-1-dodecanol**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **12-Bromo-1-dodecanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a pulse angle of 45-60 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **12-Bromo-1-dodecanol**.

Methodology:

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of solid **12-Bromo-1-dodecanol** in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a KBr or NaCl salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the plate.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Place the salt plate in the sample holder of the spectrometer.
 - Acquire a background spectrum of the clean, empty salt plate.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **12-Bromo-1-dodecanol**.

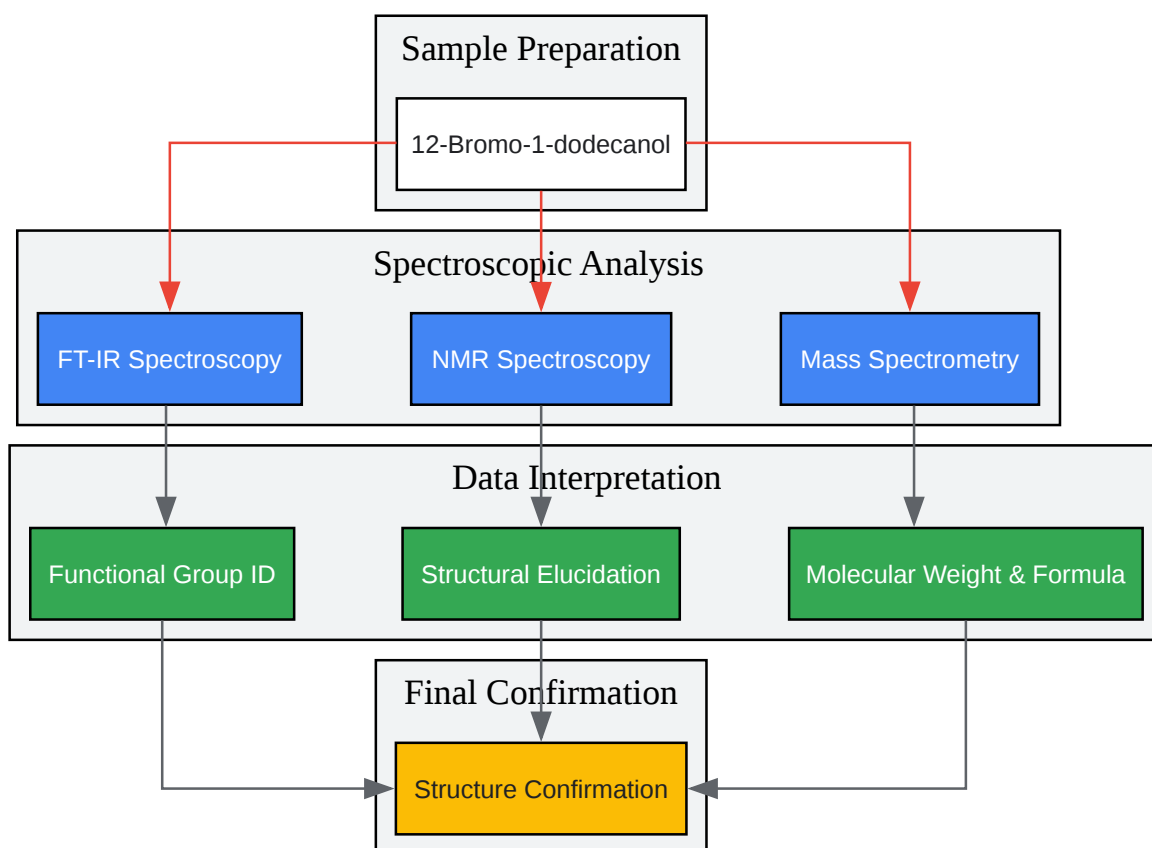
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be evident in bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **12-Bromo-1-dodecanol**.



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Caption: Workflow for Spectroscopic Analysis of **12-Bromo-1-dodecanol**.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 12-Bromo-1-dodecanol (3344-77-2) ¹H NMR [m.chemicalbook.com]
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